molecular formula C24H22N2O2S B2962502 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE CAS No. 895647-36-6

6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE

Cat. No.: B2962502
CAS No.: 895647-36-6
M. Wt: 402.51
InChI Key: JQFLVVWHAZABJG-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” is a chemical compound with the molecular formula C13H14N2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” is complex, with a molecular weight of 198.26 . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .


Chemical Reactions Analysis

While specific chemical reactions involving “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” are not available, similar compounds have been involved in various chemical reactions. For instance, copper-promoted one-pot approach has been used for the synthesis of benzimidazoles .


Physical and Chemical Properties Analysis

The compound “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” has a predicted boiling point of 322.6±27.0 °C and a density of 1.093±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 6.07±0.10 .

Scientific Research Applications

Metal Ion Sensing : Quinoline derivatives are known for their fluorescence sensing properties. For instance, derivatives like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have been synthesized to compare their sensing properties for metal ions such as Al3+ and Zn2+. These compounds can detect these ions by significant enhancement of emission intensity, demonstrating their potential in developing sensitive and selective sensors for metal ions in environmental and biological samples (Hazra et al., 2018).

Asymmetric Synthesis of Optically Active Secondary Amines : Optically active N-hydroxylamines and their derivatives are crucial for the synthesis of various alkaloids and pharmaceutical compounds. The reaction of nitrones with certain sulfoxide anions has been applied to synthesize optically active N-hydroxy tetrahydroisoquinoline derivatives, important precursors for isoquinoline alkaloids (Murahashi et al., 1993).

Fluorescent Anion Sensing : Dicationic N-methylated quinolyl derivatives have been investigated for their ability to sense anions such as halides, acetate, and pyrophosphate in water through fluorescence quenching. This highlights their potential in developing diagnostic tools and environmental monitoring technologies (Dorazco‐González et al., 2014).

Palladium-Catalyzed Assembly for Medicinal Chemistry : The palladium-catalyzed formation of C-N bonds in 4-aminoquinolines presents a mild and convenient alternative to traditional methods for assembling quinoline scaffolds. This methodology is significant in medicinal chemistry for creating compounds with potential therapeutic applications (Margolis et al., 2007).

Antimalarial Activity : Isoquine-based compounds, designed to mimic the intramolecular hydrogen bond of certain antimalarial drugs, have been synthesized and evaluated for their antimalarial activities. This research contributes to the ongoing effort to develop more effective antimalarial agents (Gemma et al., 2012).

Future Directions

The future directions for “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” could involve further exploration of its potential applications in various fields. For instance, its use in the synthesis of zolpidem and its fluorinated analogues has been studied, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-16-4-9-19(10-5-16)26-24-21-14-18(3)8-13-22(21)25-15-23(24)29(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFLVVWHAZABJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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